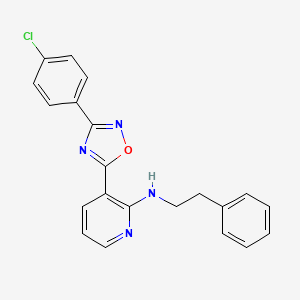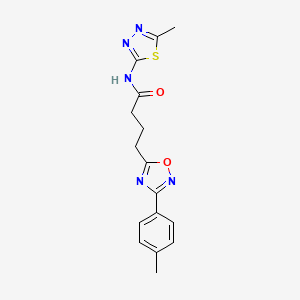
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide, also known as DMQA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMQA is a member of the hydroxyquinoline family of compounds and has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide has also been shown to possess antioxidant properties, which make it a potential therapeutic agent for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. In addition, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide has been shown to possess anticancer properties and has been studied for its potential use in cancer therapy.
Mecanismo De Acción
The exact mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide is not fully understood. However, it is believed that N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide exerts its biological activities through the modulation of various signaling pathways and the inhibition of key enzymes involved in inflammation, oxidative stress, and cancer progression.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to reduce the levels of reactive oxygen species (ROS) in cells. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide has also been shown to induce apoptosis in cancer cells and to inhibit cancer cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It is also relatively non-toxic and has been shown to have low cytotoxicity in vitro. However, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide has some limitations for use in lab experiments. It is poorly soluble in water, which can limit its use in certain assays. In addition, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide. One area of research is the development of novel N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide derivatives with improved solubility and efficacy. Another area of research is the study of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide in animal models to determine its potential therapeutic applications in vivo. In addition, the mechanisms of action of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide need to be further elucidated to fully understand its biological activities. Finally, the potential use of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide in combination with other therapeutic agents for the treatment of various diseases should be explored.
Métodos De Síntesis
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylphenylamine with 2-hydroxy-3-formylquinoline, followed by a reduction step and subsequent acetylation. The resulting compound is purified through column chromatography to yield N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide in high purity.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-8-9-14(2)19(10-13)22(15(3)23)12-17-11-16-6-4-5-7-18(16)21-20(17)24/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOXYBSGHVIREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

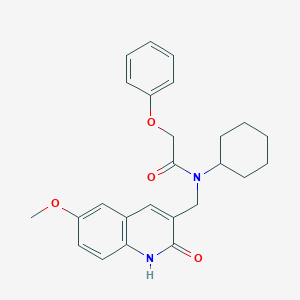
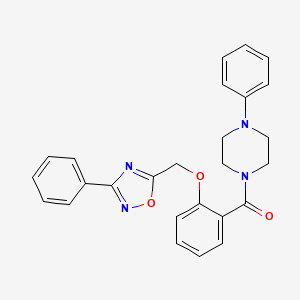
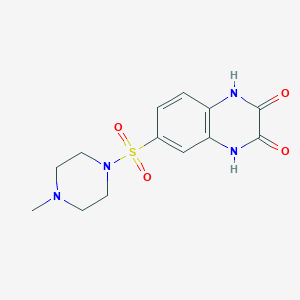


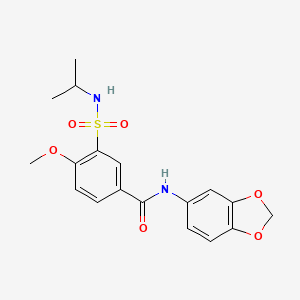


![N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7715234.png)
![4-fluoro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715246.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7715253.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7715269.png)
